

Aliphatic vs. Aromatic Thioureas for Metal Protection: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: **1,3-Dibutyl-2-thiourea**

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The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials. Thiourea and its derivatives have long been recognized as effective corrosion inhibitors, particularly in acidic environments. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms which facilitate adsorption onto the metal surface, forming a protective barrier. This guide provides an objective comparison of the performance of two major classes of thiourea derivatives: aliphatic and aromatic thioureas, supported by experimental data.

Executive Summary

Both aliphatic and aromatic thioureas demonstrate significant potential as corrosion inhibitors. The choice between them often depends on the specific corrosive environment and operating conditions. Experimental evidence suggests that the molecular structure, including the nature of substituent groups, plays a crucial role in the inhibition efficiency. While some studies indicate that the inductive effect of alkyl groups in aliphatic thioureas can lead to higher inhibition, the presence of a benzene ring in aromatic thioureas can also enhance adsorption and protective film formation.

Quantitative Performance Comparison

The following tables summarize the inhibition efficiencies of representative aliphatic and aromatic thiourea derivatives on mild steel in acidic media, as determined by potentiodynamic

polarization (PDP) and electrochemical impedance spectroscopy (EIS).

Table 1: Inhibition Efficiency of Aliphatic vs. Aromatic Thioureas at 30°C in 1.0 M HCl[1]

Inhibitor	Type	Concentration (M)	Inhibition Efficiency (%) - PDP	Inhibition Efficiency (%) - EIS
1,3-diisopropyl-2-thiourea (ITU)	Aliphatic	1×10^{-4}	73.68	71.95
5×10^{-4}	78.95	77.41		
1×10^{-3}	81.58	80.49		
5×10^{-3}	83.33	82.63		
1-phenyl-2-thiourea (PTU)	Aromatic	1×10^{-4}	84.21	82.93
5×10^{-4}	92.11	91.46		
1×10^{-3}	93.42	92.68		
5×10^{-3}	94.95	93.33		

Table 2: Inhibition Efficiency at Various Temperatures (Inhibitor Concentration: 5×10^{-3} M in 1.0 M HCl)[1]

Inhibitor	Type	Temperature (°C)	Inhibition Efficiency (%) - PDP	Inhibition Efficiency (%) - EIS
1,3-diisopropyl-2-thiourea (ITU)	Aliphatic	30	83.33	82.63
40	86.11	85.37		
50	89.19	88.24		
60	92.65	91.89		
1-phenyl-2-thiourea (PTU)	Aromatic	30	94.95	93.33
40	96.30	95.12		
50	97.84	97.06		
60	98.96	98.65		

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by thiourea derivatives involves their adsorption onto the metal-solution interface.^[2] This adsorption can occur via two main processes:

- Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
- Chemisorption: This is characterized by the formation of covalent bonds between the heteroatoms (sulfur and nitrogen) of the thiourea derivative and the metal atoms. The lone pair electrons on the sulfur and nitrogen atoms, as well as the pi-electrons in aromatic rings, can be shared with the vacant d-orbitals of the metal.^[3]

This adsorbed layer acts as a physical barrier, effectively blocking the active sites for corrosion and hindering the electrochemical reactions responsible for metal dissolution and hydrogen evolution.^[3] The structure of the thiourea derivative significantly influences its adsorption and, consequently, its inhibition efficiency.^[3]

In the case of aliphatic thioureas, the electron-donating inductive effect of the alkyl groups can increase the electron density on the sulfur atom, enhancing its ability to coordinate with the metal surface.

For aromatic thioureas, the presence of a benzene ring offers additional modes of interaction. The π -electrons of the aromatic ring can interact with the metal surface, leading to a more stable and protective adsorbed film.[\[1\]](#)[\[4\]](#)

Experimental Protocols

The evaluation of the corrosion inhibition efficiency of thiourea derivatives typically involves a combination of gravimetric and electrochemical methods.[\[3\]](#)

Gravimetric Method (Weight Loss)

This is a straightforward and widely used method to determine the corrosion rate.

- Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and then dried.
- Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a defined period.
- Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following formula:

$$IE (\%) = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$$

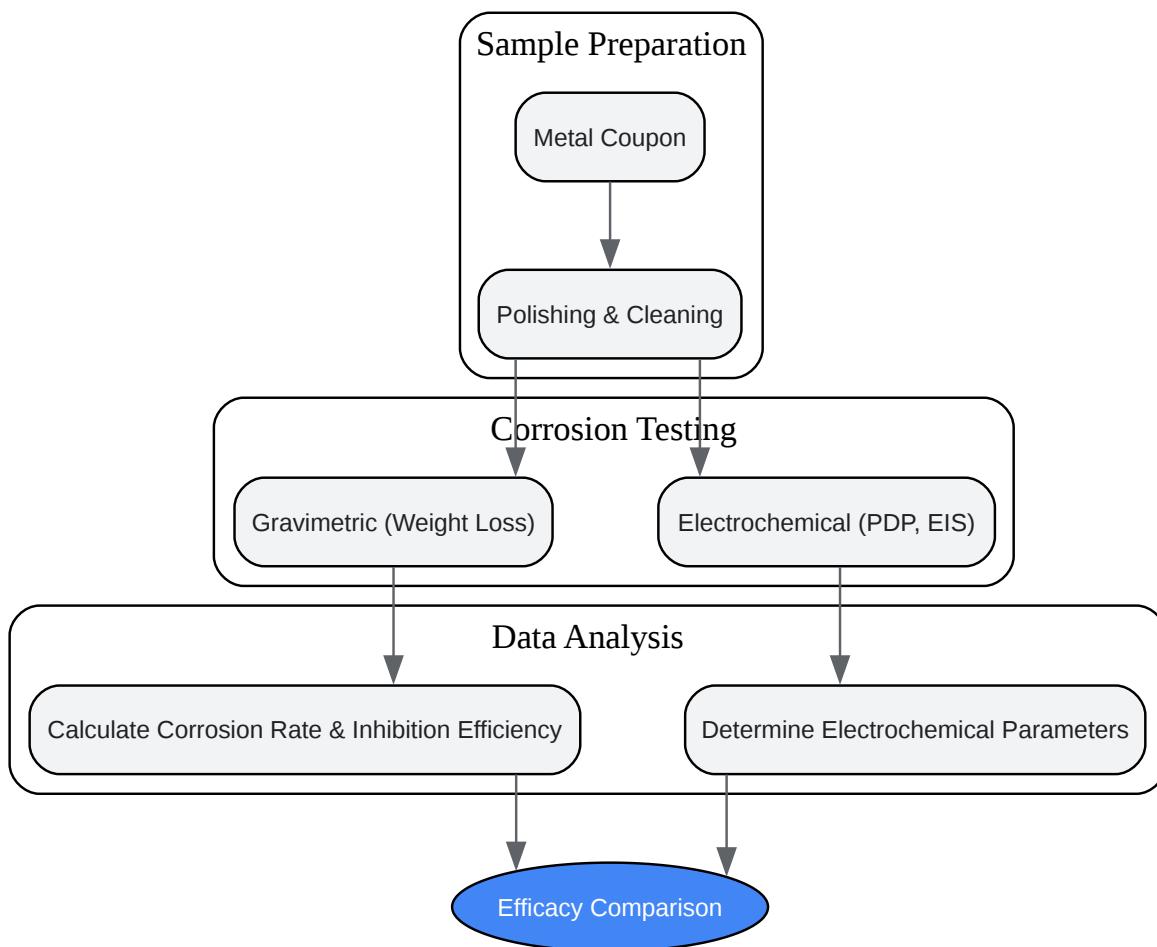
Where CR_{blank} is the corrosion rate in the absence of the inhibitor and CR_{inh} is the corrosion rate in the presence of the inhibitor.[\[3\]](#)

Electrochemical Methods

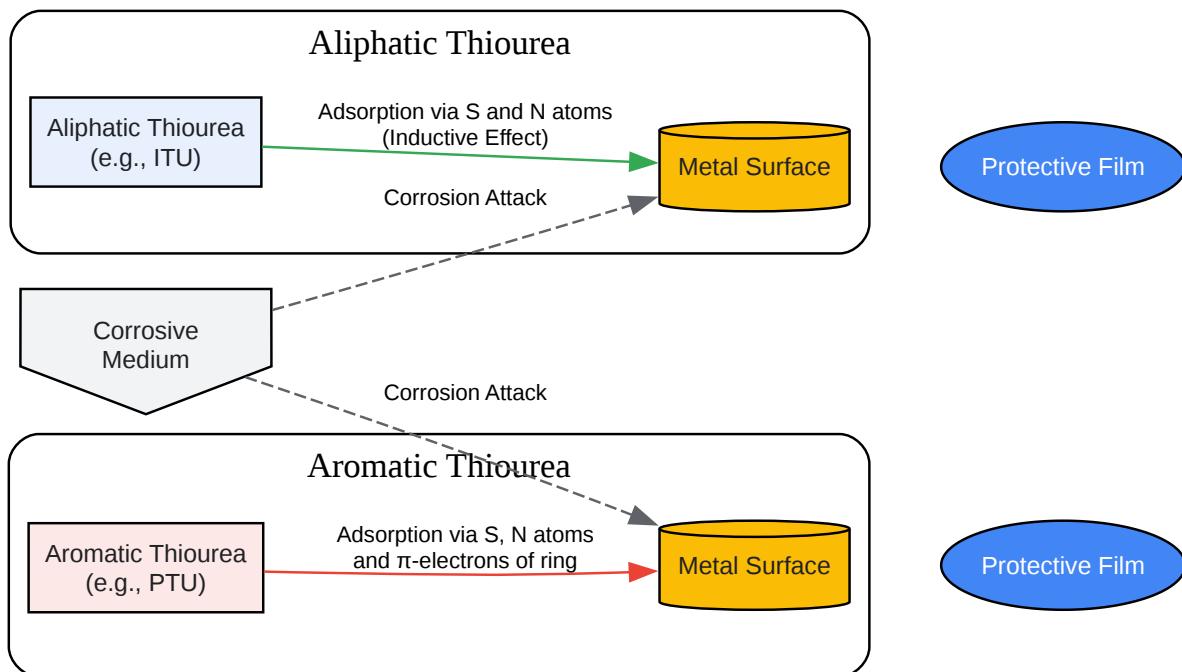
These methods provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

- **Electrochemical Cell Setup:** A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
- **Potentiodynamic Polarization (PDP):** The potential of the working electrode is scanned over a specific range, and the resulting current is measured.^[3] This provides key parameters such as the corrosion potential (E_{corr}), corrosion current density (i_{corr}), and Tafel slopes (β_a and β_c). The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.^[3]
- **Electrochemical Impedance Spectroscopy (EIS):** A small amplitude alternating current (AC) signal is applied to the working electrode at the open-circuit potential over a range of frequencies.^[3] The impedance data is analyzed using Nyquist and Bode plots to determine parameters like the charge transfer resistance (R_{ct}) and the double-layer capacitance (C_{dl}). A higher R_{ct} value in the presence of the inhibitor generally indicates better corrosion protection.^[3]

Visualizations

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Caption: A generalized workflow for evaluating the corrosion inhibition efficacy of thiourea derivatives.



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Caption: Proposed adsorption mechanisms of aliphatic and aromatic thioureas on a metal surface.

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